molecular formula C4H7NS B7767018 3,4-dihydro-2H-pyrrole-5-thiol

3,4-dihydro-2H-pyrrole-5-thiol

Cat. No.: B7767018
M. Wt: 101.17 g/mol
InChI Key: IMWUREPEYPRYOR-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrrole-5-thiol is a high-purity chemical building block belonging to the class of pyrrolines, which are partially saturated five-membered nitrogen-containing heterocycles. Pyrrolines are recognized as privileged structures in medicinal chemistry due to their presence in a wide array of bioactive natural products and synthetic molecules . This compound features a reactive thiol group, making it a highly versatile intermediate for constructing more complex heterocyclic frameworks, particularly for the development of novel compounds with potential antibacterial properties . The core pyrroline structure is a fundamental scaffold in many natural compounds, including hemes and chlorophyll . Researchers are increasingly exploring synthetic pyrrole and pyrroline derivatives as a promising avenue for developing new antibacterial agents to combat drug-resistant bacteria . Furthermore, structurally related pyrrole-2,5-dione derivatives have demonstrated significant efficacy in reversing Multi-Drug Resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump . The reactivity of the 1-pyrroline core, a cyclic imine, allows for further synthetic manipulation through nucleophilic attack, enabling the creation of diverse compound libraries for biological screening . This product is intended For Research Use Only. It is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4-dihydro-2H-pyrrole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWUREPEYPRYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=NC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Functional Group Interconversion

The structural similarity between 3,4-dihydro-2H-pyrrole-5-carboxylic acid (CID 440046) and the target thiol derivative suggests a pathway involving functional group interconversion. The carboxylic acid moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4), followed by thiolation via Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine with a thiol nucleophile). However, this route is limited by competing side reactions, such as over-reduction or disulfide formation, necessitating careful stoichiometric control.

Direct Thiolation of Acid Chlorides

An alternative approach involves converting the carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl2). Subsequent treatment with hydrogen sulfide (H2S) or thiourea introduces the thiol group. For example:

C5H7NO2SOCl2C5H6ClNOH2SC5H7NOS\text{C}5\text{H}7\text{NO}2 \xrightarrow{\text{SOCl}2} \text{C}5\text{H}6\text{ClNO} \xrightarrow{\text{H}2\text{S}} \text{C}5\text{H}_7\text{NOS}

This method, while straightforward, requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Multi-Component Synthesis with Nitro Compounds

Nickel-Catalyzed Hydrogenation and Cyclization

A four-component reaction involving ketones, aldehydes, nitroalkanes, and thiols has been optimized using a nanostructured nickel catalyst (2.8 wt% Ni/SiO2). The process proceeds via nitro group hydrogenation to an amine, followed by cyclization with in situ thiol incorporation. Key conditions include:

  • Catalyst : Ni/SiO2 (1 mol%)

  • Pressure : 10 bar H2

  • Temperature : 40–150°C

  • Yield : 70–99%

Table 1: Selected Substrates and Yields

Nitro CompoundThiol SourceProduct Yield (%)
NitrobenzeneEthanethiol92
1-NitropentaneThioglycolic acid88
4-NitroacetophenoneBenzyl mercaptan85

This method’s scalability is enhanced by the catalyst’s reusability (>5 cycles without significant activity loss).

Limitations and By-Product Formation

Competing pathways, such as polymerization of dihydropyrrole intermediates, are mitigated by continuous removal of gaseous products during reaction. For instance, operating at 150–350°C in a mineral oil medium minimizes by-product accumulation.

Thiolation via Nucleophilic Addition to Pyrrole-diones

Reaction with Hetareno[e]pyrrole-2,3-diones

Pyrroloquinoxaline-2,3-diones react with aliphatic or aromatic thiols under basic conditions (e.g., K2CO3 in DMF) to yield 5-thio-substituted derivatives. The mechanism involves nucleophilic attack at the electrophilic C-5 position, followed by decarboxylation:

Pyrrole-dione+RSH5-thio-pyrrol-2-one+CO2\text{Pyrrole-dione} + \text{RSH} \rightarrow \text{5-thio-pyrrol-2-one} + \text{CO}_2

Yields range from 65% to 89%, with electron-deficient thiols (e.g., 4-nitrothiophenol) showing higher reactivity.

Hydrolysis and Ring-Opening Pathways

In cases where the pyrrole-dione contains an oxazine ring, hydrolysis with aqueous HCl opens the ring, enabling thiol incorporation at C-5. This method is particularly effective for synthesizing non-fused pyrrol-2-ones with free thiol groups.

Catalytic Hydrogenation and Cyclization Approaches

Reductive Amination Followed by Thiol Exchange

Nitroketones, when subjected to hydrogenation over Ni/SiO2, form aminoketones that undergo cyclization with CS2 to produce thiolated pyrroles. The overall reaction is:

RNO2+CS2H2,NiPyrrole-5-thiol+H2O\text{RNO}2 + \text{CS}2 \xrightarrow{\text{H}2, \text{Ni}} \text{Pyrrole-5-thiol} + \text{H}2\text{O}

This method avoids isolation of intermediates, improving efficiency.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization rates, while temperatures above 100°C promote dehydrogenation to aromatic pyrroles.

Comparative Analysis of Methods

Yield and Selectivity

  • Multi-component synthesis offers the highest yields (up to 99%) but requires specialized equipment for high-pressure hydrogenation.

  • Nucleophilic thiolation provides moderate yields (65–89%) but excels in regioselectivity.

  • Substitution routes are less efficient (40–60% yields) due to side reactions.

Practical Considerations

MethodCostScalabilityFunctional Group Tolerance
Multi-componentModerateHighLimited to nitro substrates
Nucleophilic thiolationLowModerateBroad (aromatic/aliphatic)
SubstitutionHighLowSensitive to reducing agents

Chemical Reactions Analysis

Types of Reactions

Benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: Benzothiazole can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydro-2H-pyrrole-5-thiol has garnered attention for its potential therapeutic properties. The compound exhibits:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, research indicates significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50_{50} values of 15.5 µM and 22.3 µM respectively.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.5Induction of apoptosis
A54922.3Cell cycle arrest
HepG218.7Inhibition of proliferation

This indicates its potential as a lead compound for developing new anticancer agents.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its unique reactivity profile. It can participate in various chemical reactions such as:

  • Nucleophilic Substitution : The thiol group can act as a nucleophile, allowing for the introduction of diverse functional groups.
  • Formation of Thioethers : It can react with alkyl halides to form thioethers, which are important intermediates in organic synthesis.

Materials Science

In materials science, this compound is explored for its role in developing conductive polymers and coatings due to its thiol functionality which can facilitate cross-linking and enhance mechanical properties.

Case Study 1: Anticancer Properties

A focused study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Synthesis of Thioether Derivatives

Research highlighted the utility of this compound in synthesizing thioether derivatives through nucleophilic substitution reactions with various alkyl halides. This process demonstrated high yields and selectivity, showcasing its potential in synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of benzothiazole derivatives varies depending on their specific application. In general, these compounds interact with molecular targets such as enzymes, receptors, and nucleic acids. For example, in medicinal applications, benzothiazole derivatives may inhibit specific enzymes or modulate receptor activity to exert their therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dihydro-pyrrole derivatives allows for direct comparisons with 3,4-dihydro-2H-pyrrole-5-thiol. Key analogs include substitutions at position 5 or modifications to the pyrrole ring, as outlined below:

Functional Group Substitutions

Compound Name Molecular Formula Substituent Key Properties
3,4-Dihydro-2H-pyrrol-5-ol C₄H₇NO -OH Higher polarity than thiol; forms hydrogen bonds, lower nucleophilicity
3,4-Dihydro-2H-pyrrol-5-amine C₄H₈N₂ -NH₂ Basic character; participates in protonation and hydrogen bonding
5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole C₉H₁₁NO Furan ring Increased aromaticity; potential for π-π stacking interactions
  • Thiol vs. Hydroxyl (3,4-Dihydro-2H-pyrrol-5-ol): The -SH group in this compound enhances nucleophilicity and redox reactivity compared to the hydroxyl analog. Thiols are more prone to oxidation (forming disulfides) and metal chelation, whereas alcohols are better hydrogen-bond donors .
  • Thiol vs. Amine (3,4-Dihydro-2H-pyrrol-5-amine) : The amine derivative exhibits basicity (pKa ~10–11) and can form ammonium salts, improving solubility in acidic conditions. Thiols, with pKa ~8–10, are weaker acids but more reactive in alkylation and acylation reactions .

Structural Modifications

Compound Name Modification Impact on Properties
3,4-Dihydro-3,3-dimethyl-5-propyl-2H-pyrrole Alkyl groups (CH₃, C₃H₇) Increased hydrophobicity; enhanced metabolic stability but reduced aqueous solubility
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine Pyridine ring fusion Aromaticity introduces π-π stacking; potential for enhanced bioavailability
(4Z)-4-[(Methylsulphanyl)methylidene]-3,4-dihydro-2H-pyrrole-5-thiol Methylsulfanyl side chain Additional sulfur atom may alter electronic distribution and metabolic pathways
  • Alkyl Substituents () : Alkylation reduces polarity, impacting solubility but increasing lipid membrane permeability. For example, 3,3-dimethyl-5-propyl derivatives may exhibit longer half-lives in vivo due to steric protection against enzymatic degradation .

Key Data Table

Property This compound 3,4-Dihydro-2H-pyrrol-5-ol 3,4-Dihydro-2H-pyrrol-5-amine
Molecular Weight (g/mol) 101.17 85.10 84.12
Functional Group -SH -OH -NH₂
pKa ~8–10 ~15–16 ~10–11
Solubility in Water Low Moderate Moderate (salt forms: High)
Reactivity High (disulfide formation) Moderate High (protonation, alkylation)

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-dihydro-2H-pyrrole-5-thiol derivatives?

  • Methodological Answer : The synthesis of substituted derivatives often involves base-assisted cyclization or ring-expansion reactions . For example, sodium iodide (NaI) can catalyze the ring expansion of N-vinyl aziridines to yield 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which can be functionalized further . Alternatively, base-assisted cyclization of nitrile-containing precursors (e.g., 4-oxo-4-phenylbutanenitrile derivatives) in xylene under reflux conditions (25–30 hours) followed by purification via column chromatography or recrystallization (ethanol/benzene) has been effective, yielding compounds with >70% purity .

Q. How can structural purity of this compound derivatives be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques :
  • 1H/13C NMR : Assign proton environments (e.g., thiol protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.5–8.0 ppm) and verify ring substitution patterns .
  • FTIR : Confirm the presence of thiol (-SH) stretching vibrations (~2550 cm⁻¹) and carbonyl groups (if applicable) .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]+ ions within ±2 ppm error) .

Q. What purification techniques are most effective for isolating this compound derivatives?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts .
  • Recrystallization : Ethanol or methanol are preferred solvents for high-yield crystallization (e.g., 71% yield for compound 8b) .

Advanced Research Questions

Q. How can discrepancies in NMR data for dihydro-pyrrole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or dynamic ring puckering. Use 2D NMR techniques (e.g., COSY, NOESY) to map proton-proton correlations and distinguish between keto-enol tautomers. For example, variable-temperature NMR (25–60°C) can stabilize conformers and clarify splitting patterns . Cross-validate with X-ray crystallography (SHELXL refinement) to resolve absolute configurations .

Q. What computational strategies are suitable for modeling the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., sulfur vs. nitrogen).
  • MD Simulations : Analyze solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .

Q. How can tautomeric equilibria of this compound be experimentally characterized?

  • Methodological Answer :
  • Variable-Temperature NMR : Monitor thiol ↔ thione tautomerism by tracking -SH proton signal shifts across temperatures (e.g., 25–80°C) .
  • UV-Vis Spectroscopy : Detect absorption bands (λ ~300–400 nm) corresponding to π→π* transitions in tautomeric forms .
  • Isotopic Labeling : Introduce deuterium at the thiol position to study kinetic isotope effects on tautomerization rates .

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